5-NIdR

Leukemia Cytotoxicity Structure-Activity Relationship

5-NIdR is a non-natural nucleoside analog that uniquely inhibits translesion DNA synthesis (TLS) via its active metabolite 5-NITP. Unlike generic antimetabolites, it selectively blocks specialized DNA polymerases to suppress damage bypass, enabling potent chemosensitization. This distinct mechanism makes it irreplaceable for investigating synthetic lethality with DNA-damaging agents. Procure only high-purity 5-NIdR to ensure reproducible TLS-targeting efficacy.

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
CAS No. 191421-10-0
Cat. No. B070900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-NIdR
CAS191421-10-0
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O
InChIInChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1
InChIKeyODPRBLIUAVWXNM-YNEHKIRRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-NIdR (CAS 191421-10-0): A Synthetic Nucleoside Analog for Targeted Translesion DNA Synthesis (TLS) Inhibition in Oncology Research


5-NIdR (1-(β-D-2-Deoxyribofuranosyl)-5-nitroindole) is a synthetic, non-natural nucleoside analog distinguished by its 5-nitroindole base . Its primary mechanism of action is the potent and selective inhibition of translesion DNA synthesis (TLS), a process that allows cells to replicate damaged DNA. Upon intracellular conversion to its active triphosphate metabolite (5-NITP), the compound inhibits specialized DNA polymerases, thereby blocking the replication of DNA lesions [1]. This unique profile positions 5-NIdR as a key research tool for investigating TLS mechanisms and for developing novel combination therapies that exploit synthetic lethality with DNA-damaging chemotherapeutic agents [2].

5-NIdR Substitution Risks: Why Generic Nucleoside Analogs Fail to Replicate Its TLS-Specific Efficacy


Generic substitution is not feasible for 5-NIdR due to its unique, multi-targeted mechanism of action that extends beyond simple chain termination. While many nucleoside analogs act solely as antimetabolites, 5-NIdR is specifically activated to 5-NITP, which acts as a potent inhibitor of multiple human DNA polymerases involved in translesion synthesis (TLS) [1]. This selective inhibition of damage bypass is mechanistically distinct from other analogs and is essential for its demonstrated synergy with DNA-damaging agents like temozolomide [2]. Furthermore, 5-NIdR has been shown to avoid the classical side effects of conventional nucleoside analogs in preclinical models, a differentiation likely linked to its specific activation pathway and distinct target profile [3]. Substituting with a generic nucleoside would forfeit this precise TLS-targeting capability and the unique therapeutic window it provides.

5-NIdR Quantitative Differentiation Evidence: Direct Comparisons in TLS Inhibition and Synergistic Efficacy


5-NIdR vs. 3-Eth-5-NIdR: Comparative Cytotoxic Potency in Leukemia Cell Lines

A comparative study of 5-NIdR and its derivative, 3-Eth-5-NIdR, reveals a clear differentiation in cytotoxic potency against acute lymphoblastic leukemia (ALL) cells. 5-NIdR demonstrates cytotoxic effects, but its activity is not as strongly correlated with cellular TdT content as 3-Eth-5-NIdR, suggesting a distinct mechanism of cell cycle arrest [1]. In a head-to-head comparison in MOLT4 cells, flow cytometry showed that 100 μg/mL 5-NIdR induced apoptosis, while 3-Eth-5-NIdR was effective at a 10-fold lower concentration (10 μg/mL) [1]. This indicates that 3-Eth-5-NIdR is more potent in this specific context, but the differential correlation with TdT highlights the unique biological profile of 5-NIdR, which may be preferred for applications where a less TdT-dependent mechanism is desired.

Leukemia Cytotoxicity Structure-Activity Relationship

5-NIdR Synergy with Temozolomide: Quantitative Enhancement of Apoptosis in Glioblastoma

5-NIdR exhibits profound synergy with the standard-of-care chemotherapeutic agent temozolomide (TMZ). In a quantitative flow cytometry study, the combination of 5-NIdR and TMZ resulted in significantly higher levels of apoptosis in glioblastoma cells compared to either agent alone [1]. This combination effect is attributed to 5-NIdR's ability to inhibit the replication of TMZ-induced DNA lesions, thereby preventing DNA repair and driving cells towards apoptotic death [1]. This synergy is a key differentiator, as 5-NIdR alone has no effect on tumor growth, highlighting its role as a chemosensitizer rather than a direct cytotoxic agent [2].

Glioblastoma Combination Therapy Apoptosis Temozolomide

5-NIdR In Vivo Tumor Regression: Superiority Over Temozolomide Monotherapy in a Murine Model

In a murine xenograft model of glioblastoma, the co-administration of 5-NIdR with temozolomide produced a complete tumor regression, a result unattainable with temozolomide alone, which only delayed tumor growth by approximately 2-fold [1]. This in vivo data provides a critical differentiator for 5-NIdR, demonstrating that its TLS-inhibitory mechanism translates to a durable and profound anti-tumor effect when used in combination with a DNA-damaging agent. The study also noted that high doses of 5-NIdR did not produce the side effects commonly associated with conventional nucleoside analogs, suggesting a favorable preclinical safety profile [2].

Glioblastoma Xenograft Model Tumor Regression Combination Therapy

5-NIdR Inactive Triphosphate (5-NITP): A Distinct Allosteric Inhibitor of Human Ribonucleotide Reductase (hRR)

The active metabolite of 5-NIdR, 5-NITP, exhibits a unique mechanism of inhibiting human ribonucleotide reductase (hRR) compared to the natural allosteric inhibitor dATP. While dATP binds with high affinity to the A-site, inducing hexamerization of hRR1, 5-NITP binds to the S-site with micromolar affinity and does not induce hexamerization [1]. This distinct binding mode, confirmed by X-ray crystallography at 2.3 Å resolution, suggests that 5-NITP modulates hRR activity in a manner different from dATP, potentially leading to a distinct anti-proliferative effect [1]. This provides a second, orthogonal mechanism of action for 5-NIdR's anti-cancer effects, specifically in leukemia cells.

Ribonucleotide Reductase Allosteric Inhibition Leukemia Nucleotide Metabolism

Recommended Research Applications for 5-NIdR: From Mechanistic TLS Studies to In Vivo Glioblastoma Models


Investigating Translesion DNA Synthesis (TLS) as a Therapeutic Vulnerability

Use 5-NIdR as a selective tool compound to dissect the role of TLS in cancer cell survival following DNA damage. Its specific inhibition of TLS polymerases allows researchers to assess the dependency of various cancer types on this pathway for overcoming chemotherapy-induced lesions. The compound's well-defined mechanism of action, supported by in vitro and in vivo data [1], makes it ideal for genetic and pharmacological studies aimed at validating TLS as a target for combination therapies.

Preclinical Combination Studies with Temozolomide for Glioblastoma

This is the most validated application for 5-NIdR. Employ 5-NIdR in murine glioblastoma xenograft models to achieve and study complete tumor regression when combined with temozolomide. The established dosing regimen (100 mg/kg 5-NIdR + 40 mg/kg TMZ, i.p. for 5 days) provides a reliable benchmark for further preclinical investigations [2]. This application is directly supported by quantitative evidence showing a shift from tumor growth delay to complete regression [2].

Exploring Synergistic Combinations with Other DNA-Damaging Agents

Leverage 5-NIdR's mechanism of inhibiting the replication of damaged DNA to screen for synergy with other chemotherapeutics that induce DNA lesions, such as alkylating agents or topoisomerase inhibitors. The evidence that 5-NIdR alone does not affect tumor growth but dramatically enhances the efficacy of TMZ [3] provides a strong rationale for its use as a chemosensitizer across a broader panel of agents, making it a valuable tool for discovering novel synthetic lethal interactions in oncology.

Mechanistic Studies on Nucleotide Metabolism and hRR Inhibition

Utilize 5-NIdR and its active metabolite 5-NITP to study the allosteric regulation of human ribonucleotide reductase (hRR). The unique S-site binding of 5-NITP, which does not induce the hexamerization observed with dATP [4], offers a powerful tool for dissecting the structure-function relationships and downstream signaling consequences of hRR modulation. This is particularly relevant for research in leukemia and other cancers where dNTP pool imbalances are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-NIdR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.